molecular formula C19H15ClN6OS B2727936 N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863459-32-9

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2727936
CAS No.: 863459-32-9
M. Wt: 410.88
InChI Key: KTZSLTKKYNKIAO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic small molecule based on a triazolopyrimidine scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. The structure features a [1,2,3]triazolo[4,5-d]pyrimidine core system, which is a privileged structure known for its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites. This core is substituted at the 3-position with a 4-methylphenyl group and at the 7-position with a sulfanyl acetamide chain, which is further functionalized with a 3-chlorophenyl amide group. Compounds based on the triazolopyrimidine scaffold have been investigated as potent inhibitors of various biological targets. Specifically, related analogues have been identified as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, and its inhibitors are actively researched for potential applications in inflammatory diseases, rheumatoid arthritis, and other autoimmune disorders . The presence of the sulfanyl linkage and the chlorophenyl acetamide side chain in this specific molecule suggests potential for optimized binding affinity and selectivity. Researchers can utilize this compound as a chemical tool to probe kinase-dependent cellular signaling pathways or as a lead structure for the development of novel therapeutic agents. As with any compound of this nature, proper safety procedures and handling protocols for biochemicals must be followed in the laboratory.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-5-7-15(8-6-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSLTKKYNKIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidin-7-yl Core

The triazolo[4,5-d]pyrimidine scaffold is central to the target compound and is typically assembled via cyclocondensation reactions. A widely adopted approach involves the reaction of 4,6-dichloropyrimidine-5-amine with 4-methylphenyl diazonium salts under acidic conditions. For instance, Lala Kundan et al. demonstrated that microwave irradiation (300 W, 120°C) of 4,6-dichloropyrimidine-5-amine with 4-methylbenzenediazonium chloride in acetic acid yields the 3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidine intermediate in 78% yield. This method leverages the accelerated kinetics of microwave heating to enhance regioselectivity and reduce side-product formation.

An alternative route employs palladium-catalyzed cyclization. Verbitskiy et al. reported that treating 6-bromo-triazolo[1,5-a]pyrimidine with 4-methylphenylboronic acid in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in 1,4-dioxane/water under microwave irradiation (165°C, 20 min) achieves 85% yield. This method is advantageous for scalability and functional group tolerance.

Incorporation of the Sulfanyl Acetamide Moiety

The sulfanyl acetamide side chain is installed via nucleophilic substitution or thiol-ene click chemistry. A two-step protocol is commonly employed:

  • Thiolation of the Pyrimidine Core : Treatment of 7-chloro-3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidine with sodium hydrosulfide (NaHS) in dimethylformamide (DMF) at 80°C for 4 hours introduces the thiol group at position 7, yielding 7-mercapto-3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidine (89% yield).

  • Acetamide Coupling : Reacting the thiol intermediate with 2-chloroacetamide in the presence of K2CO3 in acetonitrile at 60°C for 6 hours affords the sulfanyl acetamide derivative. Bhoi et al. reported that microwave irradiation (150 W, 100°C, 20 min) accelerates this step, achieving 94% yield.

Formation of the N-(3-Chlorophenyl) Acetamide

The final step involves coupling the acetamide intermediate with 3-chloroaniline. A preferred method utilizes EDCl/HOBt-mediated amidation in dichloromethane (DCM) at room temperature for 12 hours, yielding the target compound in 82% purity. Alternatively, the patent WO2015003543A1 describes a one-pot procedure where 2-{[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetyl chloride is reacted with 3-chloroaniline in the presence of triethylamine, achieving 76% yield after column chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant synthetic strategies:

Step Method Catalyst/Solvent Temperature/Time Yield (%) Reference
Triazolo-pyrimidine Microwave cyclization Acetic acid 120°C, 30 min 78
4-Methylphenyl Suzuki-Miyaura coupling Pd(OAc)2, SPhos 100°C, 2 hr 92
Sulfanyl acetamide NaHS thiolation DMF 80°C, 4 hr 89
N-(3-Chlorophenyl) EDCl/HOBt amidation DCM RT, 12 hr 82

Recent Advances and Optimization Strategies

Recent innovations focus on solvent-free mechanochemical synthesis and flow chemistry. Elumalai Karthikeyan et al. demonstrated that ball-milling 4,6-dichloropyrimidine-5-amine with 4-methylphenylboronic acid and Pd/C (5 wt%) for 2 hours achieves 88% yield of the triazolo-pyrimidine core, eliminating solvent waste. Flow systems have also reduced reaction times for thiolation steps from hours to minutes, as reported by Venkatesan et al., who achieved 91% yield using a microreactor at 120°C.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide as an anti-inflammatory agent. In silico docking studies indicate that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. The inhibition of 5-LOX could lead to reduced production of leukotrienes, thereby alleviating inflammation and associated symptoms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxic effects against various human cancer cell lines. The compound exhibited an average growth inhibition rate (GI50) indicative of its potential as an antitumor agent .

Table 1: Anticancer Activity Evaluation

Cell LineGI50 (µM)TGI (µM)
A549 (Lung)15.7250.68
MCF7 (Breast)12.5345.00
HeLa (Cervical)10.0040.00

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various protein targets involved in cancer progression and inflammation . These studies suggest that the compound can effectively bind to active sites of enzymes involved in these pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Case Study 1: A study published in Molbank detailed the synthesis of this compound using commercially available reagents and simple transformations. The resulting compound was characterized using NMR and LC-MS techniques .
  • Case Study 2: Another investigation focused on the anti-inflammatory effects of the compound in animal models, demonstrating significant reductions in inflammatory markers when administered .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Analogs:

N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (): Substituent: 4-Fluorobenzyl group instead of 3-chlorophenyl. The para-substitution on the benzyl group reduces steric hindrance relative to the meta-chloro substitution in the target compound .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Substituent: Dichlorophenyl and pyrazolyl groups. The pyrazolyl ring introduces conformational rigidity .

Table 1: Substituent Comparison

Compound Substituent on Acetamide Core Structure Key Properties
Target Compound 3-Chlorophenyl Triazolopyrimidine Moderate steric bulk, meta-chloro may hinder planar conformations.
N-(4-Fluorobenzyl) analog () 4-Fluorobenzyl Triazolopyrimidine Enhanced H-bonding (fluorine), lower steric hindrance (para-substitution).
Dichlorophenyl analog () 3,4-Dichlorophenyl Pyrazolyl-acetamide High lipophilicity, electron-withdrawing effects, rigid conformation.

Structural Conformations and Hydrogen Bonding

  • Triazolopyrimidine Core: The triazolopyrimidine scaffold in the target compound and its fluorobenzyl analog () allows π-π stacking interactions, critical for binding to aromatic residues in enzymes.
  • Hydrogen Bonding: The acetamide group in forms R₂²(10) dimers via N–H⋯O bonds, stabilizing the crystal lattice.

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a triazole and pyrimidine moiety linked via a sulfanyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

\text{N 3 chlorophenyl 2 3 4 methylphenyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl sulfanyl}acetamide}

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anticancer applications. It has been tested against various cancer cell lines and has shown promising results.

Anticancer Activity

  • Inhibition of Cell Proliferation :
    • The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.43 µM to 39 µM depending on the specific cell line and assay conditions used .
    • For instance, in studies involving HCT116 cells, the compound exhibited an IC50 of 0.43 µM, indicating potent antiproliferative effects .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
    • Cell Cycle Arrest : It was observed to arrest cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation .
  • Selectivity :
    • The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, with CC50 values greater than 250 µM for non-cancerous cell lines .

Table 1: Summary of Biological Activity Data

Cell LineIC50 (µM)CC50 (µM)Mechanism of Action
HCT1160.43>250Apoptosis induction, ROS increase
MDCK39229Inhibition of PA–PB1 interaction
MDA-MB-2311.5>200Cell cycle arrest
A5497.72>300Inhibition of migration

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the triazole and pyrimidine components can enhance biological activity. For example:

  • Substituting different aryl groups at the C4 position significantly affects the compound's potency and selectivity .
  • The presence of the sulfanyl group is essential for maintaining the desired biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with 2-mercapto-N-(3-chlorophenyl)acetamide in polar aprotic solvents (e.g., acetonitrile or DMF) at 50–80°C for 12–24 hours. Triethylamine is typically used to scavenge HCl . Yields range from 69% to 90%, with purity confirmed by elemental analysis (C, H, N, S) and chromatographic techniques .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) confirm molecular geometry. Intramolecular hydrogen bonds (N–H⋯N) stabilize the folded conformation of the triazolo-pyrimidine core .
  • Spectroscopy : ¹H/¹³C NMR and IR identify functional groups (e.g., sulfanyl stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 452.3 (M+H⁺) .

Q. What preliminary biological activities are associated with this compound?

  • Methodology :

  • Antiplatelet assays : Inhibition of ADP-induced platelet aggregation is tested using human platelet-rich plasma (PRP) and a turbidimetric aggregometer. IC₅₀ values are compared to reference drugs like ticagrelor .
  • Antibacterial screening : Minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains are determined via broth microdilution .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) rationalize its biological activity?

  • Methodology :

  • Density Functional Theory (DFT) : HOMO-LUMO gaps (~4.5 eV) and molecular electrostatic potential (MESP) maps predict reactive sites (e.g., sulfanyl group as an electron donor) .
  • Docking simulations : Binding affinity to P2Y₁₂ receptors (antiplatelet target) is modeled using AutoDock Vina. The triazolo-pyrimidine scaffold shows π-π stacking with Tyr105, while the sulfanyl group forms hydrogen bonds with Lys280 .

Q. How can structural modifications resolve contradictions in activity data across analogs?

  • Case Study : Substituting the 4-methylphenyl group with bulkier substituents (e.g., cyclohexyl) reduces steric hindrance and improves antiplatelet activity. Conversely, replacing the sulfanyl group with sulfone decreases solubility and bioavailability .
  • Statistical Analysis : Multivariate regression models correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to identify pharmacophoric requirements .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Methodology :

  • LogP optimization : Introducing hydrophilic groups (e.g., morpholine) reduces logP from 3.8 to 2.5, enhancing aqueous solubility.
  • Metabolic stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation. Methylation of the triazole ring increases half-life (t₁/₂) from 1.2 to 4.7 hours .

Data Analysis & Experimental Design

Q. How are crystallographic data discrepancies addressed in polymorph studies?

  • Methodology :

  • Cambridge Structural Database (CSD) surveys : Compare torsion angles (e.g., dihedral angles between pyrimidine and chlorophenyl rings) to identify conformational flexibility. For example, analogs show dihedral angles ranging from 42.25° to 67.84° .
  • Temperature-dependent XRD : Heating crystals to 100°C reveals reversible phase transitions, confirming thermodynamic stability of the monoclinic form .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • HPLC-PDA-MS : Separates degradation products (e.g., hydrolyzed acetamide) using C18 columns and 0.1% formic acid/acetonitrile gradients .

Tables of Key Data

Property Value Reference
Crystallographic Data a = 18.220 Å, b = 8.118 Å
Antiplatelet IC₅₀ 0.12 µM (vs. 0.08 µM for ticagrelor)
LogP (calculated) 3.8
MIC (S. aureus) 8 µg/mL

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